molecular formula C24H30N6O3 B2828586 8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899390-18-2

8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2828586
CAS RN: 899390-18-2
M. Wt: 450.543
InChI Key: WWMYDSCBBXPYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H30N6O3 and its molecular weight is 450.543. The purity is usually 95%.
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Scientific Research Applications

Catalytic Protodeboronation for Alkene Hydromethylation

Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has demonstrated a radical-based approach for catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This method enables the formal anti-Markovnikov hydromethylation of alkenes, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Furthermore, it played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B.

Analgesic Properties via Active Metabolite

The compound’s scaffold has been investigated for its analgesic potential. In a hot plate model, (3R,4S)-9d emerged as a potent analgesic with ED50 values of 0.54 mg/kg and 0.021 mg/kg in hot plate and antiwrithing models, respectively. Mechanistic studies revealed that its analgesic effect is mediated by the active metabolite (3R,4S)-10a .

Medicinal Chemistry: Piperidine Derivatives

Piperidine-containing compounds are essential in drug construction. Piperidine, a six-membered heterocycle, plays a crucial role in synthetic medicinal chemistry. Its derivatives are widely used in pharmaceutical research and drug development .

Materials Science: Supramolecular Assemblies

Supramolecular chemistry benefits from unique building blocks. The compound’s rigid structure and functional groups make it interesting for constructing supramolecular assemblies. Researchers have investigated its self-assembly behavior and potential applications in materials science, such as molecular sensors or drug delivery carriers.

properties

IUPAC Name

6-(3-methoxyphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O3/c1-16-17(2)30-20-21(25-23(30)29(16)18-9-8-10-19(15-18)33-4)26(3)24(32)28(22(20)31)14-13-27-11-6-5-7-12-27/h8-10,15H,5-7,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMYDSCBBXPYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CCN5CCCCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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